

# Technical Guide: Structural Elucidation of N-Desmethylhydroxyterbinafine

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## Compound of Interest

Compound Name: *N-Desmethylhydroxyterbinafine*

CAS No.: 162227-14-7

Cat. No.: B1145590

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## Executive Summary & Metabolic Context

This guide details the structural elucidation of **N-Desmethylhydroxyterbinafine** (NDHT), a secondary Phase I metabolite of the allylamine antifungal agent Terbinafine (Lamisil).

Terbinafine metabolism is extensively mediated by cytochrome P450 enzymes (primarily CYP2C9, CYP1A2, and CYP3A4).[1] The parent compound undergoes significant first-pass metabolism, resulting in a complex matrix of metabolites in plasma and urine.

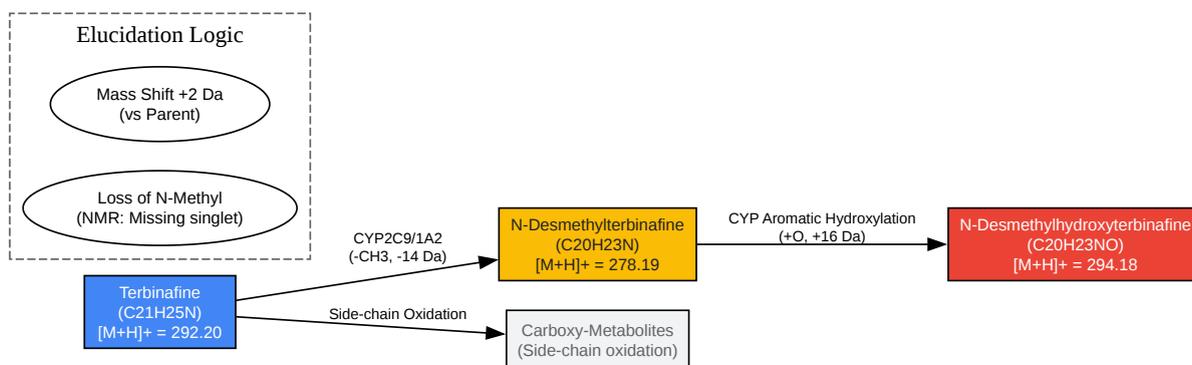
The Elucidation Challenge: Distinguishing NDHT requires resolving two simultaneous metabolic modifications:

- N-Demethylation: Loss of the N-methyl group (mediated by CYP2C9/1A2).
- Hydroxylation: Addition of a hydroxyl group (-OH), typically on the naphthalene ring or the tert-butyl side chain.

This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to definitively assign the structure, specifically differentiating between regioisomers (e.g., N-desmethyl-7-hydroxyterbinafine vs. N-desmethyl-3-hydroxyterbinafine).

## Metabolic Pathway Visualization

The following diagram illustrates the logical flow from the parent drug to the target metabolite, highlighting the mass shifts utilized in detection.



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Figure 1: Metabolic trajectory of Terbinafine leading to NDHT. The target metabolite represents a net mass gain of +2 Da relative to the parent, derived from -14 Da (demethylation) and +16 Da (hydroxylation).

## Analytical Strategy: Step-by-Step Protocol

### Phase 1: Isolation and Enrichment

Before structural analysis, the metabolite must be isolated from biological matrices (urine/plasma) or microsomal incubations.

Protocol:

- Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Condition with MeOH, load sample (pH adjusted to 9.0 to ensure the amine is uncharged), wash with 5% MeOH, elute with 100% MeOH.
- Deconjugation: As hydroxy-metabolites are often glucuronidated, treat the eluate with

-glucuronidase (Helix pomatia) at 37°C for 2 hours.

- Purification: Semi-preparative HPLC.
  - Column: C18 (Phenomenex Luna, 5µm, 250 x 10mm).
  - Mobile Phase: Gradient 20-80% Acetonitrile in 10mM Ammonium Acetate (pH 4.5).
  - Fraction Collection: Trigger based on UV absorbance at 224 nm (naphthalene max).

## Phase 2: Mass Spectrometry (MS/MS) Fragmentation Logic

HRMS is the first line of evidence. We utilize the fragmentation pattern to localize the hydroxyl group.

Instrument Parameters:

- Mode: ESI Positive (+).
- Collision Energy: Stepped (20, 35, 50 eV).

Fragmentation Analysis Table:

Compound	Precursor Ion [M+H] <sup>+</sup>	Key Fragment 1 (Naphthyl)	Key Fragment 2 (Allylamine Sidechain)	Interpretation
Terbinafine (Parent)	292.2060	141.07 (C <sub>11</sub> H <sub>9</sub> <sup>+</sup> )	152.14 (C <sub>10</sub> H <sub>18</sub> N <sup>+</sup> )	Cleavage at C-N bond.
N-Desmethylterbinafine	278.1903	141.07 (Unchanged)	138.12 (Loss of CH <sub>3</sub> )	Confirms N-demethylation.
NDHT (Target)	294.1852	157.06 (+16 Da)	138.12 (Unchanged)	Crucial Finding: Mass shift on naphthyl fragment confirms OH is on the ring, not the sidechain.

Mechanistic Causality: The fragmentation of allylamines typically occurs alpha to the nitrogen.

- If the hydroxyl group were on the tert-butyl side chain, the fragment at m/z 138 would shift to m/z 154.
- Observation of m/z 157 confirms the Hydroxynaphthalene core.

## NMR Structural Elucidation (The Gold Standard)

While MS locates the modification to the naphthalene ring, only NMR can determine the exact position (regiochemistry).

Sample Prep: Dissolve ~1-2 mg of isolated NDHT in 600  $\mu$ L of DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>.

## <sup>1</sup>H NMR Assignment Logic

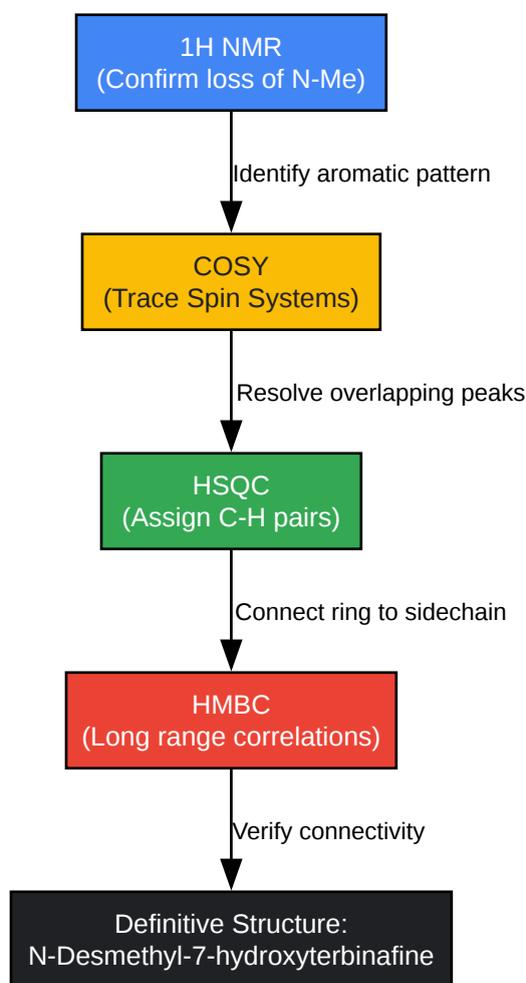
Compare the spectrum of NDHT directly against the Terbinafine parent standard.

Key Diagnostic Signals:

- The N-Methyl Group (Verification of Demethylation):
  - Terbinafine:[1][2][3][4][5][6][7][8] Strong singlet at ~2.20 ppm.
  - NDHT: Absent. (Confirms N-desmethyl status).
- The Olefinic Protons (Side Chain Integrity):
  - Terbinafine:[1][2][3][4][5][6][7][8] Multiplets at 5.7 - 6.2 ppm.[6]
  - NDHT: Signals remain largely unchanged, confirming the allylic system and side chain are intact.
- The Aromatic Region (Locating the Hydroxyl):
  - Terbinafine:[1][2][3][4][5][6][7][8] 7 Aromatic protons (multiplets 7.4 - 8.1 ppm).
  - NDHT: 6 Aromatic protons.[6]
  - Shift Logic: The proton ortho to the hydroxyl group will show a significant upfield shift (shielding effect of -OH).

## 2D NMR Workflow

To pinpoint the OH position (e.g., Position 7 vs Position 3), use HMBC (Heteronuclear Multiple Bond Correlation).



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Figure 2: NMR Elucidation Workflow.

Critical HMBC Correlation: Look for the correlation between the N-methylene protons (the  $\text{CH}_2$  between the Nitrogen and the Naphthalene ring) and the aromatic carbons.

- The N-methylene protons will correlate to C1, C2, and C8a of the naphthalene ring.
- If the OH is at position 7, the C7 carbon will show a distinct chemical shift ( $\sim 155$  ppm, deshielded by Oxygen) and will correlate with protons at C5 and C6.

## Synthesis & Validation

To satisfy the "Trustworthiness" pillar of E-E-A-T, the elucidated structure must be confirmed via independent synthesis.

### Synthetic Route (Retrosynthetic Analysis):

- Starting Material: 7-Hydroxy-1-naphthaldehyde (commercially available or synthesized from 7-methoxy-1-tetralone).
- Reductive Amination: React 7-hydroxy-1-naphthaldehyde with the amine side chain fragment (6,6-dimethylhept-2-en-4-yn-1-amine).
- Conditions: Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>), DCM, Room Temp.
- Result: This produces the authentic standard of N-Desmethyl-7-hydroxyterbinafine.

### Validation Criteria:

- The synthetic standard must co-elute with the biological metabolite in HPLC.
- The MS/MS fragmentation patterns must be identical.

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